molecular formula C15H14Cl2N2O3S2 B12207790 N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12207790
M. Wt: 405.3 g/mol
InChI Key: QKWSYBFPWLSBEI-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,5-Dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxido (sulfone) group, a 2,5-dichlorophenyl substituent, and a cyclopropanecarboxamide moiety. Its synthesis likely follows protocols analogous to and , involving cyclocondensation reactions, sulfonation, and substitution with aromatic aldehydes or ketones under acidic conditions . The sulfone group enhances polarity and metabolic stability, while the dichlorophenyl and cyclopropane groups contribute to steric and electronic effects critical for biological activity .

Properties

Molecular Formula

C15H14Cl2N2O3S2

Molecular Weight

405.3 g/mol

IUPAC Name

N-[3-(2,5-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C15H14Cl2N2O3S2/c16-9-3-4-10(17)11(5-9)19-12-6-24(21,22)7-13(12)23-15(19)18-14(20)8-1-2-8/h3-5,8,12-13H,1-2,6-7H2

InChI Key

QKWSYBFPWLSBEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, and the cyclopropanecarboxamide moiety is added through cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and the implementation of green chemistry principles to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the dichlorophenyl group can yield the corresponding phenyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()
  • Structural Differences :
    • Substituent: 3,4-Dimethoxyphenyl (electron-donating) vs. 2,5-dichlorophenyl (electron-withdrawing).
    • Carboxamide: Acetamide (-COCH3) vs. cyclopropanecarboxamide (-COC3H5).
  • Cyclopropane introduces conformational rigidity, possibly improving metabolic resistance compared to the linear acetamide chain .
Property Target Compound Compound
Substituent Electronic Electron-withdrawing (Cl) Electron-donating (OMe)
Carboxamide Group Cyclopropane-constrained Flexible acetyl chain
Calculated LogP* Higher (Cl substituents) Lower (OMe substituents)

*LogP inferred from substituent hydrophobicity.

Thiazole-Based Derivatives ( and )

Example: (Z/E)-3-{4-(4-Chlorophenyl)thiazol-2-ylamino}-N’-[(5-nitrofuran-2-yl)methylene]propanehydrazide (11f, )
  • Structural Differences: Core: Simple thiazole vs. fused thieno-thiazole with sulfone. Functional Groups: Nitrofuran hydrazide vs. cyclopropanecarboxamide.
  • Impact :
    • The fused sulfone core in the target compound increases polarity (evidenced by higher melting points in sulfonated analogs, e.g., 243–246°C in ) .
    • Cyclopropanecarboxamide may reduce rotational freedom compared to hydrazide derivatives, influencing pharmacokinetics .
Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b, )
  • Key Data Comparison :
Property Target Compound Compound 11b ()
Melting Point Not reported 213–215°C
IR Peaks Sulfone (SO2) ~1150 cm⁻¹ C≡N: 2,209 cm⁻¹; C=O: 1,719 cm⁻¹
Solubility* Moderate (polar solvents) Low (non-polar solvents)

*Inferred from functional groups.

Dichlorophenyl-Containing Analogs ()

Compounds like N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines (5a-i, ) share the dichlorophenyl motif but lack the fused thieno-thiazole system.

  • Impact of Substituent Position :
    • 2,5-Dichloro substitution (target) vs. 2,6-dichloro (): Ortho/para Cl in the target may enhance π-π stacking vs. steric hindrance in 2,6-substituted analogs .

Carboxamide vs. Carbamate Derivatives ()

Thiazol-5-ylmethyl carbamates () feature carbamate (-OCONH-) linkages, contrasting with the carboxamide (-CONH-) in the target compound.

  • Functional Group Impact :
    • Carbamates are more hydrolytically labile, whereas carboxamides offer greater stability under physiological conditions .

Biological Activity

N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives and is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₃Cl₂N₃O₂S
  • Molecular Weight : 304.23 g/mol
  • CAS Number : 129960-45-8

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that thiazole derivatives can inhibit bacterial growth and possess antifungal properties. The presence of the dichlorophenyl group may enhance this activity due to its electron-withdrawing properties, which can stabilize the active form of the compound.
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes such as monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs). Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial in treating neurodegenerative diseases.

Case Studies

  • Inhibition Studies :
    A study evaluated the inhibitory effects of various thiazole derivatives on MAO-B. The compound demonstrated significant inhibition with an IC₅₀ value comparable to known inhibitors.
    Compound NameIC₅₀ (μM)
    N-[(2Z)...]0.048
    Safinamide0.036
    Toloxatone3.92
  • Antimicrobial Efficacy :
    In vitro tests showed that the compound exhibited antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL.

Pharmacological Profiles

The pharmacological profile suggests that the compound may interact with multiple biological targets:

  • Cytotoxicity : Preliminary cytotoxicity assays indicated moderate toxicity against cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : The compound's ability to inhibit MAO-B suggests it may have neuroprotective effects beneficial in treating conditions like Parkinson's disease.

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